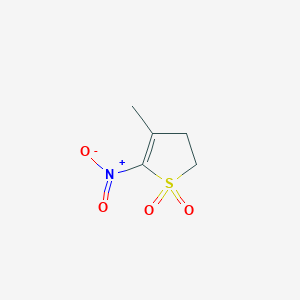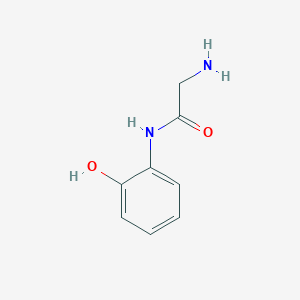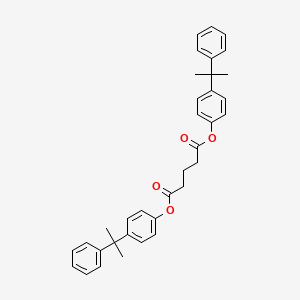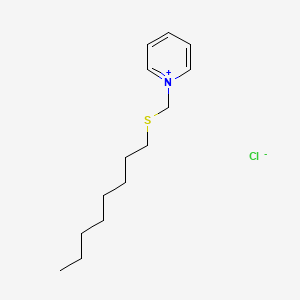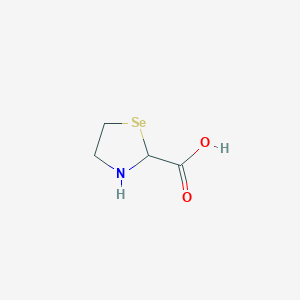
1,3-Selenazolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Selenazolidine-2-carboxylic acid: is an organoselenium compound that features a five-membered ring containing selenium, nitrogen, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Selenazolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of selenourea with α-halo acids under basic conditions. The reaction proceeds through the formation of an intermediate selenazolidine ring, which is subsequently hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Selenazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the selenium or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted selenazolidine derivatives.
Applications De Recherche Scientifique
1,3-Selenazolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,3-selenazolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.
Enzyme Modulation: The compound can modulate the activity of enzymes involved in redox homeostasis and cellular signaling pathways.
Gene Expression: It may influence the expression of genes related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
1,3-Selenazolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in redox biology and enzyme function.
Selenomethionine: Another selenium-containing amino acid, used as a dietary supplement and in cancer research.
Selenazolidine-4-carboxylic acid:
Uniqueness: : this compound is unique due to its specific ring structure and the presence of both selenium and a carboxylic acid group, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
71569-93-2 |
|---|---|
Formule moléculaire |
C4H7NO2Se |
Poids moléculaire |
180.07 g/mol |
Nom IUPAC |
1,3-selenazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H7NO2Se/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) |
Clé InChI |
ODDSNSRCLNQJKF-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]C(N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
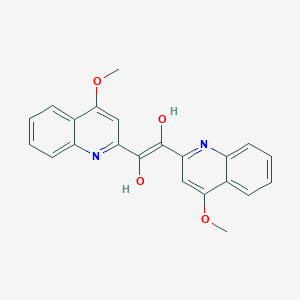

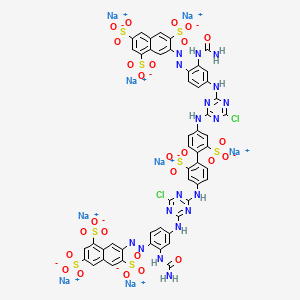
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
